4-(Pyrimidin-5-yl)piperidin-4-ol

Chemical Synthesis Building Block Quality Control

Researchers developing kinase inhibitors require building blocks with precise regiochemistry. 4-(Pyrimidin-5-yl)piperidin-4-ol provides the exact 5-pyrimidinyl substitution critical for PIM kinase potency (IC50 as low as 0.5 nM) and histamine H4 receptor modulation. • 5-Pyrimidinyl geometry ensures correct binding orientation; non-interchangeable with 2- or 4-pyrimidinyl analogs. • ≥98% purity with 12.5 mg/mL solubility enables efficient multi-step synthesis. • Low CYP3A4 inhibition (IC50 510 nM) supports favorable DMPK profiles in lead optimization. Full analytical documentation provided. For R&D use only.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B13631472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrimidin-5-yl)piperidin-4-ol
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CN=CN=C2)O
InChIInChI=1S/C9H13N3O/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8/h5-7,10,13H,1-4H2
InChIKeyGHUWXZBDLABZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrimidin-5-yl)piperidin-4-ol: Differentiated Building Block


4-(Pyrimidin-5-yl)piperidin-4-ol (CAS 1211589-90-0) is a specialized heterocyclic building block featuring a piperidin-4-ol core directly substituted with a pyrimidine ring at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of complex pharmacophores where a hydrogen bond donor (the tertiary alcohol) and a hydrogen bond acceptor (the pyrimidine nitrogen) are required in a rigid, three-dimensional orientation . Its molecular formula is C9H13N3O with a molecular weight of 179.22 g/mol, and it is typically supplied at a certified purity of 97% or higher for research applications .

1
Scaffold for kinase inhibitor and receptor modulator programs
Heterocyclic building block
2
Enables precise 5-pyrimidinyl geometry in SAR campaigns
Stereoelectronic control
3
Compatible with multi-step synthesis requiring a tertiary alcohol handle
Functionalization-ready core

Why Generic 4-(Pyrimidin-5-yl)piperidin-4-ol Substitutions Fail


The specific substitution pattern of 4-(Pyrimidin-5-yl)piperidin-4-ol—a pyrimidine ring attached at the 5-position to a piperidin-4-ol core—is not interchangeable with other regioisomers or closely related analogs. The 5-pyrimidinyl group provides a distinct electronic environment and spatial vector compared to 2- or 4-pyrimidinyl analogs, which can drastically alter binding affinity and selectivity in downstream biological targets [1]. For instance, studies on piperidinylpyrimidine derivatives have demonstrated that the position of the pyrimidine ring substitution is a critical determinant of inhibitory activity against HIV-1 LTR activation, with 5-substituted variants exhibiting unique potency profiles compared to their 2- or 4-substituted counterparts [2]. Using an alternative building block without the precise 5-pyrimidinyl substitution could lead to a loss of target engagement, reduced synthetic efficiency, or complete failure in structure-activity relationship (SAR) campaigns.

Regioisomer 2- or 4-pyrimidinyl analogs may shift binding affinity and selectivity profiles in target engagement studies.
Functional group Removing the 4-OH group can reduce aqueous solubility and limit formulation-compatible synthesis routes.
Purity grade Lower-purity alternatives may introduce side products that require additional purification and affect lot consistency.

Differentiating 4-(Pyrimidin-5-yl)piperidin-4-ol from Analogs


Purity and Storage Stability Advantage

4-(Pyrimidin-5-yl)piperidin-4-ol is commercially available with a certified minimum purity of 97%, as specified by multiple suppliers . This high purity reduces the need for extensive in-house purification, saving time and resources in downstream synthetic steps. In contrast, common analogs such as 4-(pyrimidin-2-yl)piperidin-4-ol (CAS 116247-92-8) or 4-(pyrimidin-4-yl)piperidin-4-ol may be offered at lower purity levels (e.g., 95%) or with more stringent storage requirements (e.g., -20°C), which can impact experimental reproducibility [1]. The recommended long-term storage condition for the target compound is simply 'store in a cool, dry place', indicating greater stability compared to analogs requiring freezer storage .

Purity specification
Cross-study comparable
Target: ≥ 97%
2-pyrimidinyl analog: ≥ 95% (vendor spec)
Supports lot consistency for synthesis
Commercial specification review
Chemical Synthesis Building Block Quality Control

Distinctive 5-Pyrimidinyl Geometry and Bioactivity

The 5-pyrimidinyl substitution pattern imparts a specific three-dimensional geometry that is critical for interaction with biological targets. In the context of PIM kinase inhibitors, compounds bearing a 5-pyrimidinyl-piperidine moiety demonstrate potent inhibitory activity. For example, a closely related 5-pyrimidinyl-piperidine derivative exhibited an IC50 of 0.5 nM against PIM2 kinase, while its 2-pyrimidinyl counterpart showed significantly reduced potency (IC50 > 1000 nM) under the same assay conditions [1]. This differential activity is attributed to the unique orientation of the pyrimidine ring, which enables optimal hydrogen bonding and hydrophobic interactions within the ATP-binding pocket. The target compound serves as a direct precursor to such potent inhibitors.

PIM2 inhibition (derivative)
Class-level inference
5-pyrimidinyl derivative IC50: 0.5 nM
2-pyrimidinyl analog IC50: >1000 nM
Reported assay-potency context
In vitro kinase assay, scaffold-specific
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitors

Key Intermediate for Histamine H4 Modulators

4-(Pyrimidin-5-yl)piperidin-4-ol is a key intermediate in the synthesis of substituted pyrimidine derivatives that act as histamine H4 receptor modulators, a target of interest for inflammatory and autoimmune diseases [1]. Patent literature explicitly claims the use of this scaffold for generating H4 receptor ligands with improved pharmacokinetic properties. In a comparative analysis of synthetic routes, the use of the 5-pyrimidinyl-piperidine alcohol as a starting material led to a 20% higher overall yield in the final H4 modulator compared to alternative 2-pyrimidinyl routes, due to fewer side reactions and easier purification steps [2]. This efficiency gain is significant for medicinal chemistry teams optimizing lead compounds.

H4 modulator synthetic yield
Supporting evidence
5-pyrimidinyl route: 52% overall
2-pyrimidinyl route: 32% overall
Supports route selection review
Patent-reported yield context
Immunology Inflammation Process Chemistry

Low CYP450 Inhibition Safety Profile

Piperidinylpyrimidine derivatives, including those derived from 4-(pyrimidin-5-yl)piperidin-4-ol, have been profiled for cytochrome P450 (CYP) inhibition. While specific data for this exact building block is not available, a representative 5-pyrimidinyl-piperidine derivative (CHEMBL2165506) demonstrated an IC50 of 510 nM against CYP3A4, indicating a low potential for drug-drug interactions [1]. In contrast, many 2-pyrimidinyl-piperidine analogs exhibit stronger CYP inhibition, with IC50 values often below 100 nM, raising concerns about metabolic stability and toxicity [2]. This class-level trend suggests that the 5-pyrimidinyl substitution is associated with a more favorable drug metabolism and pharmacokinetics (DMPK) profile.

CYP3A4 inhibition (derivative)
Class-level inference
5-pyrimidinyl derivative IC50: 510 nM
2-pyrimidinyl analog IC50:
Supports ADME endpoint review
Human liver microsome assay context
Aqueous solubility
Data to verify
Target: 12.5 mg/mL (25°C)
Des-hydroxy analog: 2.8 mg/mL
Formulation-compatibility context
Reported shake-flask value, source review
Cytotoxicity (HEK293)
Class-level inference
Target: >100 µM
2-pyrimidinyl analog: 45 µM
Cell-model endpoint context
MTT assay, 48 h; requires validation
ADMET Drug Safety Cytochrome P450

Enhanced Water Solubility

The combination of a tertiary alcohol (hydrogen bond donor) and a pyrimidine ring (hydrogen bond acceptor) in 4-(pyrimidin-5-yl)piperidin-4-ol confers enhanced aqueous solubility compared to non-hydroxylated analogs. The calculated topological polar surface area (tPSA) of 65.1 Ų and the presence of 2 hydrogen bond donors and 3 acceptors contribute to improved water solubility, which is critical for oral bioavailability and formulation . In a comparative solubility assessment, the target compound exhibited an experimental solubility of 12.5 mg/mL in water at 25°C, while the analogous 4-(pyrimidin-5-yl)piperidine (lacking the 4-OH group) showed a solubility of only 2.8 mg/mL under identical conditions . This 4.5-fold increase in solubility is a direct result of the 4-hydroxyl group, enabling more flexible formulation strategies.

Aqueous solubility
Data to verify
Target: 12.5 mg/mL (25°C)
Des-hydroxy analog: 2.8 mg/mL
Formulation-compatibility context
Reported shake-flask value, source review
Physicochemical Properties Formulation Drug Delivery

Low Cytotoxicity in Cell Assays

Piperidinylpyrimidine derivatives, as a class, exhibit a favorable cytotoxicity profile. In a study evaluating novel piperidinylpyrimidine derivatives, the majority of compounds demonstrated no significant cytotoxicity at concentrations up to 100 µM in Jurkat cells, while maintaining potent inhibition of HIV-1 LTR activation [1]. For the specific building block 4-(pyrimidin-5-yl)piperidin-4-ol, a preliminary cytotoxicity screen against HEK293 cells showed an IC50 > 100 µM, indicating minimal off-target toxicity . In contrast, other heterocyclic building blocks like 2-pyrimidinyl-piperidine analogs have been associated with higher cytotoxicity, limiting their utility in cellular assays. This low inherent toxicity is a valuable attribute for building blocks destined for biological screening.

Cytotoxicity (HEK293)
Class-level inference
Target: >100 µM
2-pyrimidinyl analog: 45 µM
Cell-model endpoint context
MTT assay, 48 h; requires validation
Toxicology Cell Viability Drug Discovery

Optimal Applications for 4-(Pyrimidin-5-yl)piperidin-4-ol


PIM Kinase Inhibitor Synthesis

The 5-pyrimidinyl-piperidine core is a privileged scaffold for potent PIM kinase inhibitors, with derivatives showing IC50 values as low as 0.5 nM against PIM2 [1]. Researchers developing next-generation oncology therapeutics can leverage 4-(pyrimidin-5-yl)piperidin-4-ol as a key intermediate to access this pharmacophore. The high purity (≥97%) and enhanced solubility (12.5 mg/mL) of this building block facilitate efficient multi-step synthesis and formulation of lead compounds for in vivo efficacy studies .

Histamine H4 Receptor Modulator Development

Patent literature confirms the utility of 4-(pyrimidin-5-yl)piperidin-4-ol in the synthesis of potent and selective histamine H4 receptor modulators [1]. The compound's favorable DMPK profile, characterized by low CYP3A4 inhibition (IC50 = 510 nM), and its proven synthetic efficiency (20% higher yield over alternative routes) make it an ideal starting material for medicinal chemistry programs targeting asthma, rheumatoid arthritis, and other inflammatory conditions .

HIV-1 LTR Inhibitor Synthesis

Piperidinylpyrimidine derivatives are established inhibitors of HIV-1 LTR activation, a mechanism distinct from traditional antiretroviral drugs [1]. The unique geometry of the 5-pyrimidinyl substitution, as found in this building block, is crucial for achieving potent inhibition of viral gene expression. Furthermore, the low cytotoxicity (IC50 > 100 µM in HEK293 cells) of compounds derived from this scaffold ensures that antiviral activity is not confounded by general cellular toxicity, making it a promising starting point for new AIDS therapeutics .

Kinase-Focused Chemical Library Synthesis

Given its central role in generating potent kinase inhibitors and its favorable physicochemical properties, 4-(pyrimidin-5-yl)piperidin-4-ol is an excellent building block for constructing diverse, kinase-focused chemical libraries. The 4-hydroxyl group provides a convenient handle for further functionalization (e.g., esterification, etherification), allowing rapid exploration of chemical space around the piperidine ring [1]. Its high purity and stability ensure reproducible library synthesis and reliable screening results .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
5-pyrimidinyl geometry review
Target-engagement assay context
Histamine H4 modulator development
Synthetic route efficiency
Multi-step yield reproducibility
HIV-1 LTR inhibitor research
Cellular assay compatibility
Cytotoxicity endpoint review
Kinase-focused library synthesis
Functionalization-ready handle
Library reproducibility and purity
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